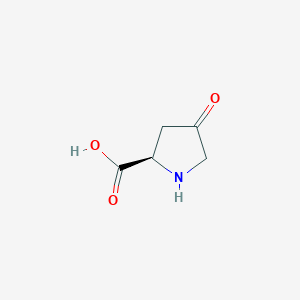
(R)-4-Oxopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Oxopyrrolidine-2-carboxylic acid, also known as L-pyroglutamic acid, is a derivative of the amino acid glutamic acid. This compound is characterized by a pyrrolidine ring with a ketone group at the 4-position and a carboxylic acid group at the 2-position. It is a naturally occurring compound found in various biological systems and has significant roles in biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Oxopyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of L-glutamic acid under acidic conditions. This reaction typically requires heating in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods: Industrial production of ®-4-Oxopyrrolidine-2-carboxylic acid often involves the use of biotechnological processes. Microbial fermentation using genetically engineered strains of bacteria or yeast can be employed to produce this compound in large quantities. These microorganisms are engineered to overproduce the precursor amino acid, which is then converted to ®-4-Oxopyrrolidine-2-carboxylic acid through enzymatic reactions.
Chemical Reactions Analysis
Types of Reactions: ®-4-Oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form hydroxyl groups.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Esterification can be achieved using alcohols and acid catalysts, while amidation requires amines and coupling agents like carbodiimides.
Major Products:
Oxidation: Conversion to 4-oxopyrrolidine-2,3-dicarboxylic acid.
Reduction: Formation of 4-hydroxypyrrolidine-2-carboxylic acid.
Substitution: Formation of esters and amides of ®-4-Oxopyrrolidine-2-carboxylic acid.
Scientific Research Applications
®-4-Oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: It plays a role in the study of protein structure and function, as it is a component of certain peptides and proteins.
Medicine: It is investigated for its potential therapeutic effects, including its role in cognitive enhancement and neuroprotection.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-4-Oxopyrrolidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to glutamate, an important neurotransmitter. It is also involved in the regulation of the γ-glutamyl cycle, which is crucial for maintaining cellular redox balance and detoxification processes.
Comparison with Similar Compounds
L-Glutamic Acid: The precursor to ®-4-Oxopyrrolidine-2-carboxylic acid, involved in neurotransmission.
L-Proline: Another pyrrolidine-containing amino acid, important for protein structure.
L-Pyroglutamate: The racemic form of ®-4-Oxopyrrolidine-2-carboxylic acid, used in similar applications.
Uniqueness: ®-4-Oxopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity compared to its racemic form and other similar compounds. Its role in the γ-glutamyl cycle and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
(2R)-4-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h4,6H,1-2H2,(H,8,9)/t4-/m1/s1 |
InChI Key |
HFXAFXVXPMUQCQ-SCSAIBSYSA-N |
Isomeric SMILES |
C1[C@@H](NCC1=O)C(=O)O |
Canonical SMILES |
C1C(NCC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


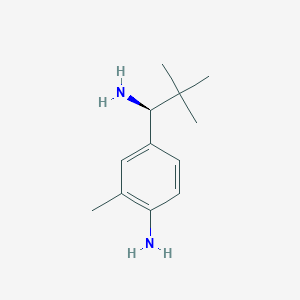
![N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B15201831.png)
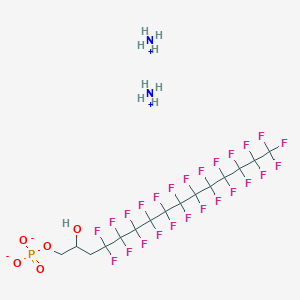
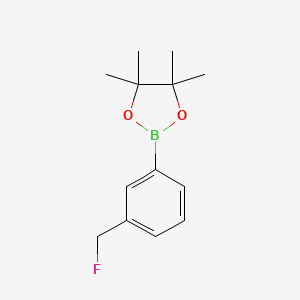
![4'-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide](/img/structure/B15201847.png)
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201852.png)
![(R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride](/img/structure/B15201871.png)
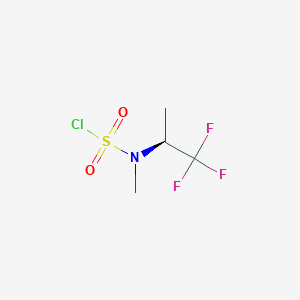
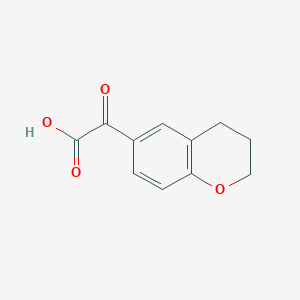
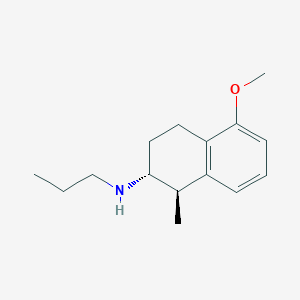
![trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol](/img/structure/B15201896.png)
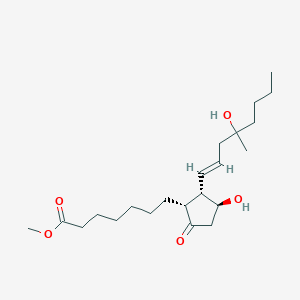
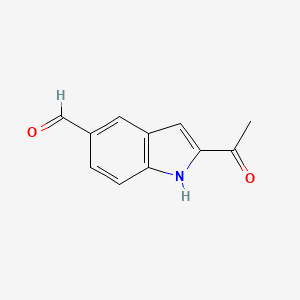
![1-(Benzo[b]thiophen-7-yl)ethan-1-ol](/img/structure/B15201926.png)
